molecular formula C9H14N2 B12110639 Methyl-(3-pyridin-3-yl-propyl)-amine

Methyl-(3-pyridin-3-yl-propyl)-amine

Cat. No.: B12110639
M. Wt: 150.22 g/mol
InChI Key: JTZNMBQMOLYDEZ-UHFFFAOYSA-N
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Description

Methyl-(3-pyridin-3-yl-propyl)-amine is an organic compound characterized by a pyridine ring attached to a propyl chain, which is further connected to a methylamine group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-bromopyridine and 3-chloropropylamine.

    Reaction Steps:

Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated pyridine derivatives.

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological amines.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which Methyl-(3-pyridin-3-yl-propyl)-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the activity of biological molecules.

Comparison with Similar Compounds

    3-Pyridylmethylamine: Lacks the propyl chain, making it less flexible in binding interactions.

    N-Methyl-3-pyridylamine: Similar structure but without the propyl spacer, affecting its steric properties.

Uniqueness: Methyl-(3-pyridin-3-yl-propyl)-amine’s unique structure, with a flexible propyl chain and a reactive amine group, allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-3-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C9H14N2/c1-10-6-2-4-9-5-3-7-11-8-9/h3,5,7-8,10H,2,4,6H2,1H3

InChI Key

JTZNMBQMOLYDEZ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CN=CC=C1

Origin of Product

United States

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